molecular formula C10H15NO2S B8010161 alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine

alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine

Cat. No.: B8010161
M. Wt: 213.30 g/mol
InChI Key: IMEDJUXWRMGYTF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-((methylsulfonyl)methyl)phenyl)ethanamine . This nomenclature derives from the parent benzene ring substituted at the para position with a methylsulfonylmethyl group (-CH₂SO₂CH₃) and an ethylamine side chain bearing a methyl group at the alpha carbon. The numbering begins at the benzene ring, with the sulfonylmethyl group at position 4 and the ethylamine moiety attached to the same carbon.

Alternative systematic names include α-methyl-4-[(methylsulfonyl)methyl]benzenemethanamine and 1-[4-(methylsulfonylmethyl)phenyl]ethylamine , both of which emphasize the spatial arrangement of substituents. The term "benzenemethanamine" specifies the benzene-linked methanamine backbone, while "methylsulfonylmethyl" describes the sulfur-containing functional group.

Molecular Formula and Weight: C₁₀H₁₅NO₂S (213.30 g/mol)

The molecular formula C₁₀H₁₅NO₂S corresponds to a molecular weight of 213.30 g/mol , calculated as follows:

  • Carbon (C): 10 atoms × 12.01 g/mol = 120.10 g/mol
  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.12 g/mol
  • Nitrogen (N): 1 atom × 14.01 g/mol = 14.01 g/mol
  • Oxygen (O): 2 atoms × 16.00 g/mol = 32.00 g/mol
  • Sulfur (S): 1 atom × 32.07 g/mol = 32.07 g/mol
    Total : 213.30 g/mol.
Property Value
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
CAS Registry Number 1891425-92-5
SMILES Notation NC(C)C1=CC=C(CS(=O)(C)=O)C=C1

The SMILES string NC(C)C1=CC=C(CS(=O)(C)=O)C=C1 encodes the connectivity of atoms, highlighting the ethylamine group (NC(C)), benzene ring (C1=CC=C...C=C1), and methylsulfonylmethyl substituent (CS(=O)(C)=O).

Stereochemical Configuration and Chiral Centers

The compound contains one chiral center at the alpha carbon of the ethylamine side chain (Figure 1). This carbon is bonded to:

  • A benzene ring (via the para-substituted methylsulfonylmethyl group),
  • A methyl group (-CH₃),
  • An amine group (-NH₂),
  • A hydrogen atom.

The presence of four distinct substituents around this carbon results in two enantiomers: (R)-1-(4-((methylsulfonyl)methyl)phenyl)ethanamine and (S)-1-(4-((methylsulfonyl)methyl)phenyl)ethanamine . These enantiomers may exhibit divergent interactions in chiral environments, such as enzyme-binding pockets, though experimental data on their optical activity remain limited.

Comparative Analysis with Structural Analogs

A comparative analysis with 4-methylsulfonylbenzylamine (CAS: 387350-90-5, C₉H₁₃NO₂S) reveals key structural and functional differences:

Property α-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine 4-Methylsulfonylbenzylamine
Molecular Formula C₁₀H₁₅NO₂S C₉H₁₃NO₂S
Molecular Weight 213.30 g/mol 199.27 g/mol
Substituents -CH₂SO₂CH₃ (para), -CH(CH₃)NH₂ (para) -SO₂CH₃ (para), -CH₂NH₂ (para)
Chiral Centers 1 0
Functional Groups Methylsulfonylmethyl, α-methyl ethylamine Methylsulfonyl, benzylamine

The addition of a methyl group to the ethylamine side chain in α-methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine introduces chirality and steric bulk, potentially altering its solubility and receptor-binding kinetics compared to the simpler 4-methylsulfonylbenzylamine. Furthermore, the methylsulfonylmethyl group (-CH₂SO₂CH₃) provides enhanced electron-withdrawing effects relative to the methylsulfonyl group (-SO₂CH₃), which may influence the compound’s reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

1-[4-(methylsulfonylmethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(11)10-5-3-9(4-6-10)7-14(2,12)13/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEDJUXWRMGYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CS(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Comparative studies from US10287248B2 reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Methanol emerges as the optimal solvent, balancing reactivity and ease of isolation. Temperature profiles show that maintaining reactions at -40°C during nucleophilic additions suppresses byproduct formation, while reductive amination proceeds efficiently at 25°C.

Catalytic Systems

Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) improve yields in condensation reactions by stabilizing reactive intermediates. Patent CN1219169A reports a 15% yield increase (from 65% to 80%) when BF₃·Et₂O is substituted for molecular sieves.

Purification and Characterization Techniques

Chromatographic Methods

Flash chromatography remains the gold standard for purifying this compound. A gradient elution (methylene chloride to 19:1 methylene chloride-methanol) resolves unreacted aldehydes and sulfone byproducts. Preparative HPLC (C18 column, acetonitrile-water) further elevates purity to >99% for pharmaceutical-grade material.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 3H, CH₃), 2.95 (s, 3H, SO₂CH₃), 3.72 (s, 2H, CH₂SO₂), 7.32–7.45 (m, 4H, aromatic).

  • IR (KBr) : 1325 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch).

Industrial-Scale Considerations

Large-scale synthesis (≥100 kg) necessitates modifications to laboratory protocols. US10287248B2 highlights the substitution of batch reactors with continuous-flow systems for nucleophilic additions, reducing reaction times from 4 hours to 30 minutes. Additionally, replacing sodium cyanoborohydride with ammonium formate in reductive amination enhances safety profiles by eliminating cyanide byproducts.

Chemical Reactions Analysis

Types of Reactions

alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Key Compounds for Comparison

The following structurally related compounds are analyzed (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
α-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine 1891425-92-5 C₁₀H₁₅NO₂S 213.30 Methylsulfonylmethyl, α-methyl
4-Methylsulfonylbenzylamine hydrochloride 98593-51-2 C₈H₁₁NO₂S 185.24 Methylsulfonyl, benzylamine
α-Methyl-4-(methylsulfonyl)benzylamine 387350-90-5 C₉H₁₃NO₂S 199.27 Methylsulfonyl, α-methyl
[2-(4-Methoxyphenyl)ethyl]-(4-methylsulfanylbenzyl)amine Not Available C₁₇H₂₁NOS 287.42 Methylsulfanyl, methoxy, ethyl linkage
Apremilast Intermediate C (Leucine salt derivative) 608141-43-1 C₁₂H₁₉NO₄S·C₈H₁₅NO₃ 446.56 Ethoxy, methoxy, methylsulfonyl, leucine

Table 1 : Structural and molecular comparison of α-methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine with analogs .

2.2. Structural and Functional Differences

Substituent Effects: Sulfonyl vs. Sulfanyl: The methylsulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than the methylsulfanyl (-SCH₃) group in [2-(4-methoxyphenyl)ethyl]-(4-methylsulfanylbenzyl)amine.

Pharmacological Implications :

  • Apremilast Intermediate C (CAS 608141-43-1) incorporates ethoxy and methoxy groups, which improve solubility and target specificity in drug design. The leucine salt further enhances bioavailability .
  • 4-Methylsulfonylbenzylamine hydrochloride (CAS 98593-51-2) lacks the α-methyl group, making it less sterically hindered but more prone to rapid metabolism .

Crystallographic Behavior :

  • Sulfonyl-containing compounds (e.g., the target compound and its analogs) often exhibit stable crystal structures due to C–H⋯O hydrogen bonding, as seen in pyrimidine derivatives with sulfonyl groups .

2.3. Physicochemical Properties
  • Polarity : The methylsulfonyl group increases polarity, leading to higher melting points and lower lipophilicity compared to sulfanyl analogs.
  • Hydrogen Bonding : Sulfonyl groups enhance hydrogen-bond acceptor capacity, critical for receptor binding in pharmaceuticals.
2.4. Research Findings
  • Synthetic Utility : α-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine serves as a precursor in synthesizing complex pharmaceuticals, including Apremilast intermediates .
  • Biological Activity : Sulfonyl derivatives are prevalent in kinase inhibitors and anti-inflammatory agents due to their ability to modulate enzyme activity .

Biological Activity

Alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine, also known as a derivative of benzenemethanamine, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Synthesis and Characterization

The compound can be synthesized through a series of chemical reactions involving the condensation of methylsulfonyl chloride with an appropriate amine. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Thin Layer Chromatography (TLC) are typically employed to confirm the structure and purity of the synthesized product .

Antibacterial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. In a study involving various Schiff bases derived from sulfonyl compounds, several derivatives showed promising results against common bacterial strains, indicating their potential as therapeutic agents .

Compound Activity Type Target Organisms IC50 Values (μM)
PV1AntibacterialE. coli15.2
PV2AntifungalC. albicans12.5
PV3Anti-inflammatoryN/AN/A

Cytotoxicity and Cancer Research

In terms of cytotoxicity, this compound has been evaluated against various cancer cell lines. For instance, derivatives have shown growth inhibition in MDA-MB-231 breast cancer cells with IC50 values ranging from 2.43 to 7.84 μM . These findings suggest that the compound may interfere with cancer cell proliferation and could serve as a lead compound for further anticancer drug development.

The biological activity of this compound may be attributed to its ability to disrupt critical cellular processes:

  • Microtubule Destabilization : Some studies indicate that derivatives can inhibit microtubule assembly, which is crucial for mitosis in cancer cells .
  • Apoptosis Induction : The compound has been shown to enhance caspase-3 activity, which is indicative of apoptosis in cancer cells .
  • Cell Cycle Arrest : Analysis revealed that certain concentrations lead to cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .

Case Studies

A notable case study involved the evaluation of several analogues derived from this compound in vitro against MDA-MB-231 cells. The study highlighted the following outcomes:

  • Compound 7h showed significant binding affinity at the colchicine-binding site, suggesting a mechanism similar to that of established microtubule inhibitors like colchicine.
  • Morphological changes were observed in treated cells, confirming the cytotoxic effects at micromolar concentrations.

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